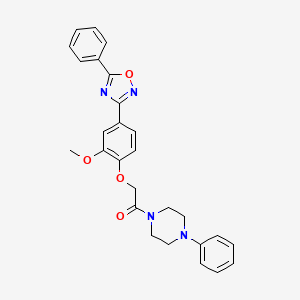
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, it has been studied for its ability to inhibit certain enzymes and for its potential as a fluorescent probe. In materials science, it has been explored for its use in the synthesis of luminescent materials.
Mechanism of Action
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate varies depending on its application. In anticancer studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting certain enzymes involved in cell survival. In antiviral and antibacterial studies, it has been shown to inhibit the replication of viruses and bacteria by interfering with their DNA or RNA synthesis. In biochemistry studies, it has been shown to inhibit certain enzymes by binding to their active sites.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate depend on its concentration and the specific application. In anticancer studies, it has been shown to induce apoptosis in cancer cells without affecting normal cells. In antiviral and antibacterial studies, it has been shown to have a broad-spectrum activity against various viruses and bacteria. In biochemistry studies, it has been shown to selectively inhibit certain enzymes without affecting others.
Advantages and Limitations for Lab Experiments
The advantages of using (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate in lab experiments include its high yield synthesis, broad-spectrum activity, and selective inhibition of certain enzymes. However, its limitations include its potential toxicity at high concentrations and the need for further studies to determine its optimal concentration and dosage for specific applications.
Future Directions
There are several future directions for the research on (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate. These include:
1. Further studies on its anticancer properties and its potential as a chemotherapeutic agent.
2. Investigation of its antiviral and antibacterial properties for the development of new antiviral and antibacterial agents.
3. Exploration of its potential as a fluorescent probe for bioimaging applications.
4. Synthesis of new luminescent materials using (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate as a precursor.
5. Studies on its toxicity and pharmacokinetics to determine its safety and optimal dosage for specific applications.
Conclusion
In conclusion, (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.
Synthesis Methods
The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate involves the reaction of 2-hydroxy-6-methylquinoline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The product is obtained as a yellow solid with a high yield.
properties
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-4-3-5-14(8-12)19(22)23-11-16-10-15-9-13(2)6-7-17(15)20-18(16)21/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIQPVZNYDRTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=CC3=C(C=CC(=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)








![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)
